1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene
Description
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene is a brominated and fluorinated aromatic compound featuring a benzene ring substituted with fluorine at the ortho position and a branched ether chain (isopropoxyethyl) bearing a bromine atom. Its molecular formula is C₁₁H₁₄BrFO, with a molecular weight of 273.13 g/mol (inferred from structural analogs) . While direct data on its physical properties (e.g., melting point, solubility) are unavailable, its structure suggests moderate polarity due to the ether and halogen substituents.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
FWDKYIBYPQEFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene can be achieved through chemoenzymatic methods. One such method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . This method has been characterized and optimized to yield significant amounts of the desired product . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as halides, oxidizing agents, and reducing agents are commonly used in these reactions.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in biochemical studies to understand the interactions of haloethers with biological molecules.
Medicine: Research may explore its potential use in drug development and pharmaceutical applications.
Industry: The compound can be used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the isopropoxy group, contribute to its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use in chemical reactions or biological studies .
Comparison with Similar Compounds
The compound belongs to a broader class of halogenated aromatic ethers. Below is a detailed comparison with structurally related analogs, focusing on substituents, reactivity, synthesis, and applications.
Structural Analogues and Substituent Effects
Reactivity Trends :
Biological Activity
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene is a compound of interest due to its potential applications in medicinal chemistry and agrochemical production. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
- Molecular Formula : C8H8BrF
- Molecular Weight : 215.05 g/mol
- CAS Number : 2386106
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its toxicity and pharmacological potential. The compound exhibits several biological effects, which are summarized below.
Toxicity Studies
Toxicity studies have demonstrated that this compound can exhibit harmful effects when administered at high doses. For instance, acute toxicity studies indicate that the median lethal dose (LD50) is approximately 2,700 mg/kg when administered orally to rats, with observed symptoms including tremors, weight loss, and respiratory distress .
Table 1: Summary of Toxicity Findings
| Study Type | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral Administration | 2,700 | Tremors, weight loss, respiratory distress |
| Inhalation (4h) | 18,000 | Loss of righting reflex, lethargy, tremors |
Pharmacological Potential
Research into the pharmacological properties of the compound suggests potential applications in drug development. It has been noted for its ability to act as an intermediate in the synthesis of various therapeutic agents. The presence of both bromine and fluorine atoms in its structure may contribute to its reactivity and biological interactions.
Case Studies
A case study involving the synthesis of derivatives from this compound highlighted its utility in creating compounds with enhanced biological activity. The derivatives were tested for their effects on certain biological pathways, indicating that modifications to the isopropoxy group could lead to increased potency against specific targets .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may facilitate electrophilic aromatic substitution reactions, which can lead to various biological interactions. Additionally, the fluorine atom may enhance lipophilicity, affecting the compound's absorption and distribution within biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
